molecular formula C7H6ClNO3 B13345342 Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13345342
M. Wt: 187.58 g/mol
InChI Key: TUYIUOULABDECC-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a methyl ester group, a chlorine atom, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate can be synthesized through a multicomponent reaction involving terminal alkynes, isocyanates, and malonates. The reaction typically employs copper acetylides as catalysts, which attack isocyanates to form propargylic amide species. These intermediates further react with malonates in the presence of t-BuOLi to form the desired dihydropyridine-3-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable catalytic processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in neuroprotection and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to the presence of both a chlorine atom and a keto group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-chloro-6-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-3-9-6(10)2-5(4)8/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYIUOULABDECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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